molecular formula C13H11FO B1581190 3-Fluorobenzhydrol CAS No. 365-17-3

3-Fluorobenzhydrol

Cat. No. B1581190
CAS RN: 365-17-3
M. Wt: 202.22 g/mol
InChI Key: ILYUNJUNPZKDOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluorobenzhydrol can be analyzed using various tools like MolView and ChemSpider . These tools allow the conversion of a drawn 2D structure into a 3D model, providing a visual understanding of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluorobenzhydrol can be analyzed based on its chemical structure and composition . These properties include aspects like hardness, topography, hydrophilicity, and more .

Scientific Research Applications

Radiolabeling in Drug Synthesis

3-Fluorobenzhydrol has been utilized in the synthesis of radiolabeled compounds, particularly in the development of [2′-18F]-1,4-benzodiazepine-2-ones. These compounds are significant for medical imaging techniques like PET scans. For instance, Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate in synthesizing a 1,4-benzodiazepine-2-one (Johnströma, Stone-Elander, & Duelfer, 1994).

Metabolism Studies

Fluorine NMR spectroscopy has been applied to study the metabolism of drugs, such as flumecinol, which shares structural similarities with 3-Fluorobenzhydrol. Sylvia and Gerig (1993) used this method to identify various metabolites of flumecinol, highlighting the potential of 3-Fluorobenzhydrol derivatives in studying drug metabolism (Sylvia & Gerig, 1993).

Synthesis of Fluorinated Organic Compounds

The synthesis of fluorinated organic compounds is another application area. As an example, Johnström and Stone-Elander (1994) detailed a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, which are useful as intermediates in the synthesis of [2′-18F]-1,4-benzodiazepine-2-ones (Johnström & Stone-Elander, 1994).

Development of Anti-Cancer Agents

Murthy et al. (2017) explored the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound structurally related to 3-Fluorobenzhydrol, for potential use in cancer treatment. This research underlines the potential of 3-Fluorobenzhydrol derivatives in developing novel anticancer drugs (Murthy et al., 2017).

Pharmaceutical and Agrochemical Applications

Compounds derived from 3-Fluorobenzhydrol can be used in pharmaceuticals and agrochemicals. For example, Koike and Akita (2016) discussed the application of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, highlighting the relevance of such fluorinated compounds in these sectors (Koike & Akita, 2016).

Safety And Hazards

The safety data sheet for 3-Fluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(3-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYUNJUNPZKDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341169
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzhydrol

CAS RN

365-17-3
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Coney, DC Morris, A Gilbert… - The Journal of …, 2021 - ACS Publications
The nucleofugality of chloride has been measured in solvent mixtures containing ionic liquids for the first time, allowing reactivity in these solvents to be put in context with molecular …
Number of citations: 4 pubs.acs.org
C Nolte - 2011 - edoc.ub.uni-muenchen.de
The stabilization of benzhydryl cations (diarylcarbenium ions) 1 can be modified widely by variation of substituents in p-and m-position, while the steric shielding of the carbocation …
Number of citations: 5 edoc.ub.uni-muenchen.de

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